(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine
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Overview
Description
(1R-exo)-N-(1,7,7-Trimethylbicyclo[221]hept-2-yl)-2-pyridinemethanamine is a bicyclic amine compound with a unique structure that includes a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the bicyclic structure provides rigidity and specificity in binding. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine: Lacks the pyridin-2-ylmethyl group, resulting in different reactivity and binding properties.
(1R)-1,7,7-trimethyl-N-(phenylmethyl)bicyclo[2.2.1]heptan-2-amine: Contains a phenylmethyl group instead of pyridin-2-ylmethyl, affecting its chemical and biological interactions.
Uniqueness
The presence of the pyridin-2-ylmethyl group in (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine imparts unique properties, such as enhanced binding affinity to certain biological targets and increased reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3/t12?,14?,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIRNARPJMQEML-PXCJXSSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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